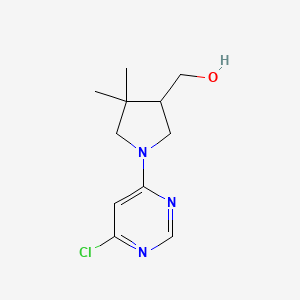
(1-(6-Chloropyrimidin-4-yl)-4,4-dimethylpyrrolidin-3-yl)methanol
Overview
Description
Scientific Research Applications
Catalytic Applications
Research demonstrates the synthesis of nickel complexes with bidentate N,O-type ligands, highlighting their application in the catalytic oligomerization of ethylene. Such complexes have shown promising results in producing mostly dimers and trimers of ethylene, with specific systems achieving high turnover frequencies (Kermagoret & Braunstein, 2008).
Antimicrobial and Anticancer Agents
Novel pyrazole derivatives, including those with pyrazolyl moieties and pyrazolo[4,3-d]-pyrimidine derivatives, have been synthesized and evaluated for their antimicrobial and anticancer activities. Some compounds in this category exhibited higher anticancer activity compared to the reference drug, doxorubicin, showcasing the potential for developing new therapeutic agents (Hafez, El-Gazzar, & Al-Hussain, 2016).
Molecular Structure Analysis
The crystal and molecular structure of compounds related to "(1-(6-Chloropyrimidin-4-yl)-4,4-dimethylpyrrolidin-3-yl)methanol" have been extensively studied, providing insights into their potential applications in designing new molecules with desired properties. For example, analyses have detailed the intermolecular hydrogen bond types and the impact of these structures on molecular packing (Lakshminarayana et al., 2009).
Supramolecular Structures
The study of supramolecular structures constructed by related chemical compounds has shed light on the influence of hydrogen bonding on base pairing and molecular packing. This research contributes to our understanding of nucleic acid structures and their functions, which is crucial for advancements in molecular biology and pharmacology (Cheng et al., 2011).
Future Directions
properties
IUPAC Name |
[1-(6-chloropyrimidin-4-yl)-4,4-dimethylpyrrolidin-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN3O/c1-11(2)6-15(4-8(11)5-16)10-3-9(12)13-7-14-10/h3,7-8,16H,4-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVYRPUKMEMZSAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CC1CO)C2=CC(=NC=N2)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(6-Chloropyrimidin-4-yl)-4,4-dimethylpyrrolidin-3-yl)methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



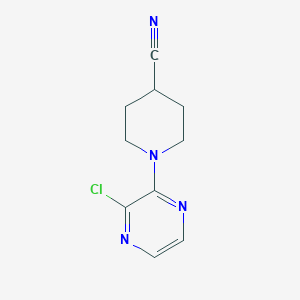

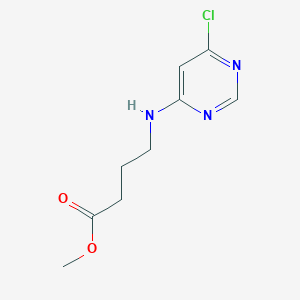
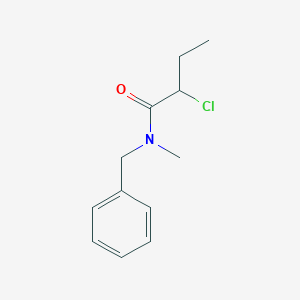


![(6-(thiophen-3-yl)-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazin-3-yl)methanol](/img/structure/B1479078.png)
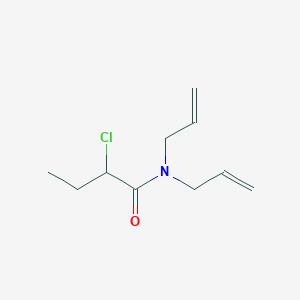
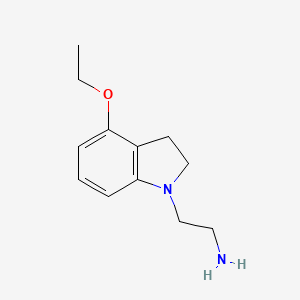
![2-(4-Hydroxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)acetic acid](/img/structure/B1479086.png)
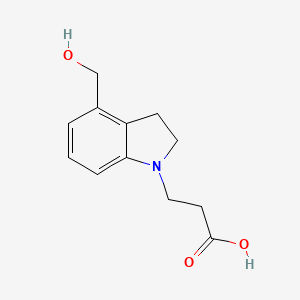
![2-(5-ethyl-4,6-dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)acetic acid](/img/structure/B1479090.png)
![5-(2-aminoethyl)-2-ethyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1479091.png)
![3-(4-Hydroxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)propanoic acid](/img/structure/B1479092.png)